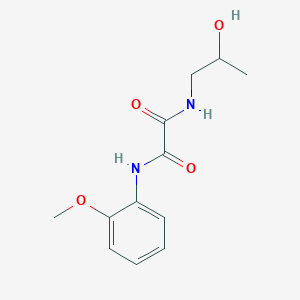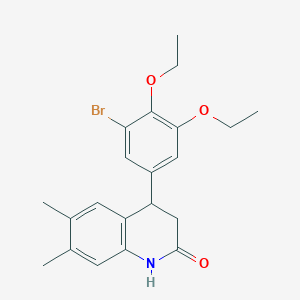
N-butyl-N'-(2,3-dichlorophenyl)ethanediamide
Descripción general
Descripción
N-butyl-N'-(2,3-dichlorophenyl)ethanediamide, commonly known as BDE, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BDE is a white crystalline solid that is soluble in organic solvents and is commonly used in the synthesis of various chemical compounds.
Mecanismo De Acción
The mechanism of action of BDE is not well understood. However, it is believed that BDE acts as a chelating agent, forming complexes with metal ions and other molecules. These complexes have been studied for their potential applications in various fields, including catalysis and material science.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BDE have not been extensively studied. However, studies have shown that BDE is relatively non-toxic and does not cause significant harm to living organisms. BDE has been shown to have potential applications in the treatment of various diseases, including cancer and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDE has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its properties make it an excellent ligand for the synthesis of various metal complexes. However, BDE has some limitations, including its potential toxicity and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for research on BDE. One area of research is the investigation of its potential applications in the treatment of various diseases. Another area of research is the synthesis of new metal complexes using BDE as a ligand. Additionally, the mechanism of action of BDE needs to be further studied to understand its potential applications fully.
Conclusion:
In conclusion, BDE is a unique chemical compound that has found significant applications in scientific research. Its potential applications in catalysis, material science, and medicinal chemistry make it an essential compound for future research. The synthesis of new metal complexes using BDE as a ligand and the investigation of its potential applications in the treatment of various diseases are promising areas of research for the future.
Aplicaciones Científicas De Investigación
BDE has found significant applications in scientific research due to its unique properties. BDE has been used as a ligand in the synthesis of various metal complexes, which have been studied for their potential applications in catalysis, material science, and medicinal chemistry. BDE has also been studied for its potential use as a herbicide and insecticide.
Propiedades
IUPAC Name |
N-butyl-N'-(2,3-dichlorophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O2/c1-2-3-7-15-11(17)12(18)16-9-6-4-5-8(13)10(9)14/h4-6H,2-3,7H2,1H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQIALFJJDRKIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=C(C(=CC=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-[2-(4-chlorobenzoyl)-4-fluorophenyl]benzamide](/img/structure/B3984190.png)



![3-[(3,5-dimethoxyphenyl)amino]-5-(4-methylphenyl)-2-cyclohexen-1-one](/img/structure/B3984227.png)
![3-ethyl-1-[(4-methoxyphenyl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3984238.png)
![3-(4-bromophenyl)-1-[4-(dimethylamino)benzoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3984239.png)
![5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline](/img/structure/B3984243.png)

![ethyl 1-{2-[(3-fluorobenzoyl)amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B3984249.png)


![5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3984263.png)
